molecular formula C19H14O2 B289717 Phenyl [1,1'-biphenyl]-4-carboxylate

Phenyl [1,1'-biphenyl]-4-carboxylate

Katalognummer: B289717
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: MNWYTUTWNYTFHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C19H14O2. It is a derivative of biphenyl, where a carboxylic acid group is esterified with a phenyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenyl [1,1'-biphenyl]-4-carboxylate can be synthesized through the esterification of biphenyl-4-carboxylic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of biphenyl-4-carboxylic acid phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to biphenyl-4-carboxylic acid and phenol in the presence of aqueous acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Biphenyl-4-carboxylic acid and phenol.

    Reduction: Biphenyl-4-carboxylic alcohol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Phenyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.

    Medicine: It serves as a model compound for studying drug metabolism and the pharmacokinetics of ester-containing drugs.

    Industry: The ester is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of biphenyl-4-carboxylic acid phenyl ester involves its interaction with various molecular targets and pathways:

    Ester Hydrolysis: The ester bond can be cleaved by esterases, leading to the formation of biphenyl-4-carboxylic acid and phenol.

    Reduction: The ester group can be reduced to an alcohol, which can further participate in various biochemical pathways.

    Substitution: The ester group can be replaced by other functional groups, altering the compound’s properties and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl biphenyl-4-carboxylate: An ester where the phenyl group is replaced by a methyl group.

    Biphenyl-4,4’-dicarboxylic acid: A compound with two carboxylic acid groups on the biphenyl structure.

    4-Phenylbenzoic acid: A simpler derivative with a single carboxylic acid group.

Uniqueness

Phenyl [1,1'-biphenyl]-4-carboxylate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Eigenschaften

Molekularformel

C19H14O2

Molekulargewicht

274.3 g/mol

IUPAC-Name

phenyl 4-phenylbenzoate

InChI

InChI=1S/C19H14O2/c20-19(21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H

InChI-Schlüssel

MNWYTUTWNYTFHW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.